
N-acetyl-tyrosyl-valyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-tyrosyl-valyl-glycine is a synthetic peptide composed of the amino acids tyrosine, valine, and glycine, with an acetyl group attached to the tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-tyrosyl-valyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The tyrosine residue is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (valine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for the glycine residue.
Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-tyrosyl-valyl-glycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the acetyl group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Reduced forms of the peptide or deacetylated products.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
Scientific Research Applications
N-acetyl-tyrosyl-valyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in modulating immune responses and as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of N-acetyl-tyrosyl-valyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the peptide backbone can influence the binding affinity and specificity of the compound. For example, the acetyl group may enhance the stability and bioavailability of the peptide, while the amino acid sequence can determine its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone: A selective caspase-1 inhibitor with anti-inflammatory and neuroprotective effects.
Aceturic acid (N-acetylglycine): A derivative of glycine used in various biochemical applications.
Uniqueness
N-acetyl-tyrosyl-valyl-glycine is unique due to its specific amino acid sequence and the presence of an acetyl group, which can confer distinct chemical and biological properties. Its combination of tyrosine, valine, and glycine residues allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134720-03-9 |
|---|---|
Molecular Formula |
C18H25N3O6 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H25N3O6/c1-10(2)16(18(27)19-9-15(24)25)21-17(26)14(20-11(3)22)8-12-4-6-13(23)7-5-12/h4-7,10,14,16,23H,8-9H2,1-3H3,(H,19,27)(H,20,22)(H,21,26)(H,24,25)/t14-,16-/m0/s1 |
InChI Key |
INDIDWZWSBZPLL-HOCLYGCPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





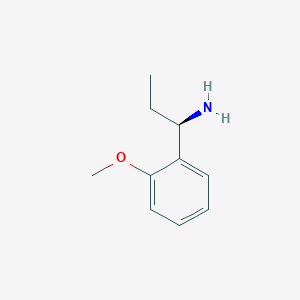

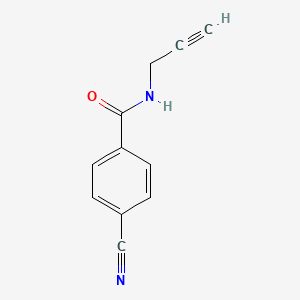
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
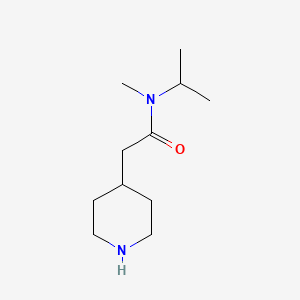
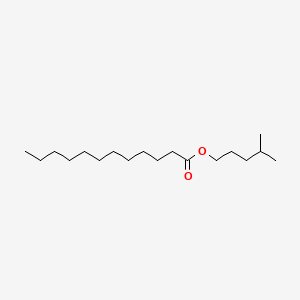
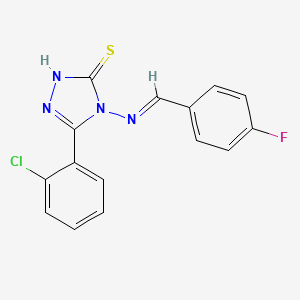
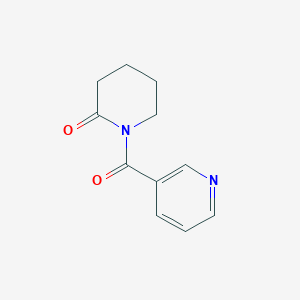


![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
